molecular formula C2H4Cl2<br>ClCH2CH2Cl<br>C2H4Cl2 B1671644 1,2-Dichloroethane CAS No. 107-06-2

1,2-Dichloroethane

Cat. No.: B1671644
CAS No.: 107-06-2
M. Wt: 98.96 g/mol
InChI Key: WSLDOOZREJYCGB-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

1,2-Dichloroethane (1,2-DCE), a highly toxic halogenated hydrocarbon compound, primarily targets the nervous system, especially the central nervous system . It has been found to cause damage to the brain, liver, and kidneys . In the nervous system, it has been observed to inhibit aquaporin 4 (AQP4) in astrocytes and myelin basic protein (MBP) in oligodendrocytes .

Mode of Action

The interaction of 1,2-DCE with its targets leads to several changes. The inhibition of AQP4 and MBP results in cortical demyelination, leading to neural behavioral changes . Several mechanisms of 1,2-DCE neurotoxicity have been proposed, including oxidative stress, calcium overload, blood-brain barrier damage, and neurotransmitter changes .

Biochemical Pathways

1,2-DCE is metabolized through a specific catabolic route. The first step in this process is dehalogenation, which is believed to be associated with enzymatic metabolism . The catabolic route by which 1,2-DCE is degraded was found to be similar to previously characterized isolates of Ancylobacter as well as Xanthobacter autotrophicus GJ10 .

Pharmacokinetics

The pharmacokinetics of 1,2-DCE is complex and involves absorption, distribution, metabolism, and excretion (ADME). It is volatile at room temperature and slightly soluble in water, which affects its bioavailability . Human exposure to 1,2-DCE is mainly due to workplace exposure and daily environmental contact . More detailed pharmacokinetic studies are needed to fully understand the ADME properties of 1,2-DCE.

Result of Action

The action of 1,2-DCE results in several molecular and cellular effects. As mentioned earlier, it causes damage to the brain, liver, and kidneys . In the nervous system, it leads to cortical demyelination and neural behavioral changes . It is also metabolized to reactive and toxic intermediates .

Biochemical Analysis

Biochemical Properties

1,2-Dichloroethane is metabolized in the body through two main pathways: oxidation by cytochrome P450 and glutathione conjugation . Oxidative metabolites include 2-chloroacetaldehyde, 2-chloroethanol, and 2-chloroacetic acid .

Cellular Effects

Exposure to this compound can damage the brain, liver, and kidneys . The main and most severe damage caused by exposure to this compound is to the nervous system, especially the central nervous system . It has been shown to produce statistically significant increases in a number of tumor types in laboratory animals .

Molecular Mechanism

The molecular mechanisms of this compound-induced neurotoxicity have been proposed, including oxidative stress, calcium overload, blood–brain barrier damage, and neurotransmitter changes .

Temporal Effects in Laboratory Settings

The effects of this compound exposure may increase the risk of kidney and other cancers, as well as harmful non-cancer renal, nasal, immune system, and reproductive effects .

Dosage Effects in Animal Models

In animals, increased susceptibility to microbial pathogens and reduced bactericidal activity in the lungs were seen . In rats, implantation loss, decreased fertility, and embryo lethality occurred when exposed prior to mating and during gestation . Male mice had pathological changes in the testes and sperm abnormalities following inhalation .

Transport and Distribution

This compound is a volatile, colorless oily liquid at normal temperature and pressure, has a pleasant chloroform-like smell and sweet taste, and is rare in the environment . It is expected to be very mobile in the environment .

Subcellular Localization

It is known that this compound can be detected in environmental and residential air samples, groundwater, surface water, and drinking water .

Preparation Methods

Ethylene dichloride is primarily produced through two methods: direct chlorination and oxychlorination.

Chemical Reactions Analysis

Ethylene dichloride undergoes various chemical reactions, including:

  • Substitution Reactions: : Ethylene dichloride can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. For example, with sodium hydroxide, it forms ethylene glycol.

    C2H4Cl2+2NaOHC2H4(OH)2+2NaCl\text{C}_2\text{H}_4\text{Cl}_2 + 2\text{NaOH} \rightarrow \text{C}_2\text{H}_4(\text{OH})_2 + 2\text{NaCl} C2​H4​Cl2​+2NaOH→C2​H4​(OH)2​+2NaCl

  • Dehydrochlorination: : When heated with a base, ethylene dichloride can lose hydrogen chloride to form vinyl chloride.

    C2H4Cl2C2H3Cl+HCl\text{C}_2\text{H}_4\text{Cl}_2 \rightarrow \text{C}_2\text{H}_3\text{Cl} + \text{HCl} C2​H4​Cl2​→C2​H3​Cl+HCl

  • Oxidation: : Ethylene dichloride can be oxidized to form ethylene oxide and other products under specific conditions .

Scientific Research Applications

Ethylene dichloride has several applications in scientific research:

Comparison with Similar Compounds

Ethylene dichloride can be compared with other chlorinated hydrocarbons such as:

Ethylene dichloride is unique due to its balance of reactivity, solvent properties, and its role as a precursor in the production of vinyl chloride .

Properties

IUPAC Name

1,2-dichloroethane
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InChI

InChI=1S/C2H4Cl2/c3-1-2-4/h1-2H2
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InChI Key

WSLDOOZREJYCGB-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)Cl
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Molecular Formula

C2H4Cl2, Array
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Related CAS

29561-65-7
Record name Ethane, 1,2-dichloro-, homopolymer
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DSSTOX Substance ID

DTXSID6020438
Record name 1,2-Dichloroethane
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Molecular Weight

98.96 g/mol
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Physical Description

Ethylene dichloride appears as a clear colorless liquid with a chloroform-like odor. Flash point 56 °F. Denser than water and insoluble in water. Vapors are heavier than air. Density 10.4 lb / gal., Gas or Vapor; Liquid, Colorless liquid with a pleasant, chloroform-like odor. [Note: Decomposes slowly, becomes acidic & darkens in color.] [NIOSH], Liquid, COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR, MOISTURE AND LIGHT., Colorless liquid with a pleasant, chloroform-like odor., Colorless liquid with a pleasant, chloroform-like odor. [Note: Decomposes slowly, becomes acidic & darkens in color.]
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Boiling Point

182.3 °F at 760 mmHg (NTP, 1992), 83.4 °C, 83.00 to 84.00 °C. @ 760.00 mm Hg, 83.5 °C, 182 °F
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Flash Point

56 °F (NTP, 1992), 13.0 °C (55.4 °F) - closed cup - Tested according to Annex V of Directive 67/548/EEC., 56 °F (13 °C) - closed cup, 65 °F (18 °C) - open cup., 13 °C c.c., 56 °F
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Solubility

5 to 10 mg/mL at 66 °F (NTP, 1992), In water, 8,600 mg/L at 25 °C, Solubility in water at 20 °C: 0.86% wt, 0.869 g/100 mL water at 20 °C, Miscible with alcohol, chloroform, ether, For more Solubility (Complete) data for 1,2-Dichloroethane (6 total), please visit the HSDB record page., 8.6 mg/mL at 25 °C, Solubility in water, g/100ml: 0.87, 0.9%
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Density

1.253 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2454 at 25 °C, Relative density (water = 1): 1.2, 1.24
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Vapor Density

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.42, 3.4
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Vapor Pressure

60 mmHg at 68 °F ; 100 mmHg at 84.9 °F (NTP, 1992), 78.9 [mmHg], 78.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 8.7, 64 mmHg
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Mechanism of Action

The mechanism of the hepatocellular toxicity of l,2-dichloroethane ... was examined in vitro. Hepatocytes from male Wistar rats were preloaded with tritium (3)H labeled sodium palmitate and (14)C labeled glucosamine. They were incubated with 0 to 6.5 uM 1,2-dichloroethane for 5 to 60 min. Cytotoxicity was assessed by measuring changes in cellular exclusion of trypan blue dye leakage of intracellular lactate dehydrogenase (LDH) into the medium and depletion of intracellular reduced glutathione (GSH). The cells were separated into the cytosolic microsome total Golgi apparatus and secreted lipoglycoprotein fractions which were assayed for changes in the distribution of (3)H and (14)C activity. 1,2-Dichloroethane did not significantly affect cellular trypan blue exclusion and LDH leakage until after 30 and 15 min incubation respectively. Hepatocellular GSH concentrations were significantly decreased after 5 min. Incubation with 4.4 uM 1,2-dichloroethane. 1,2-Dichloroethane large decrease in lipoglycoprotein secretion which was accompanied by significant accumulations of (3)H and (14)C activity in the cells. The levels of (3)H and (14)C activity were significantly increased in the microsomes and Golgi apparatus after 5 and 15 min of 1,2-dichloroethane treatment. Within the lipoglycoprotein fraction 1,2-dichloroethane significantly decreased the amounts of radiolabel in the lipid and sugar moieties. ..., DNA sequence changes produced by 1,2-dibromoethane, 1,2-dichloroethane and 1-bromo-2-chloroethane were analyzed using the vermilion locus of Drosophila melanogaster. Under excision repair proficient (exr+) conditions (mutagenized exr+ males mated with exr+ females) all mutants isolated from the first generation (Fl) after 1,2-dibromoethane and 1,2-dichloroethane exposure represented rearrangements (multi-locus deletions, small deletions with tandem repeats, duplicate insertions). By contrast mutants expressing a vermilion phenotype only in the F2 (Fl mosaics) all carried single bp changes. When exr+ males after exposure to 1,2-dibromoethane were mated to excision repair deficient (exr-) mus 201 females 11 of 14 mutational events isolated from either Fl or F2 progeny were single bp changes. In general the mutation spectra for the three dihaloalkanes were similar to the spectrum obtained at the same locus for the direct acting monofunctional agent methylmethanesulfonate. The data lend support to the conclusions that these 1,2-dihaloalkanes are genotoxic through modification at ring nitrogens in DNA primarily at the N7 of guanine and, lesser extent, at the N1 of adenine. These N-adducts could be directly miscoding. However, more important for the mutagenic action of chemicals seems to be the formation of non-coding lesions and/or misrepair., The mechanism of action for 1,2-dichloroethane-induced toxicity is not known. However, studies in rats and mice indicate that 1,2-dichloroethane may be metabolized to 2-chloroacetaldehyde, S-(2-chloroethyl)glutathione, and other putative reactive intermediates capable of binding covalently to cellular macromolecules ... . The ability of a chemical to bind covalently to cellular macromolecules is often correlated with the induction of toxic effects ... . In addition, 1,2-dichloroethane has been shown to promote lipid peroxidation in vitro ... . Lipid peroxidation is also assoc with production of tissue damage. The lag time between inhalation exposure and onset of effects ... in an occupationally exposed 51-yr old male may have been a reflection, in part, of the time required to metabolize 1,2-dichloroethane to active intermediates.
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Color/Form

Heavy liquid, Clear, colorless, oily liquid, Clear liquid at ambient temperatures, Colorless liquid [Note: Decomposes slowly, becomes acidic & darkens in color], Colorless, oily liquid

CAS No.

107-06-2
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Melting Point

-31.5 °F (NTP, 1992), -35.6 °C, -35.3 °C, -35.7 °C, -32 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1,2-Dichloroethane
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